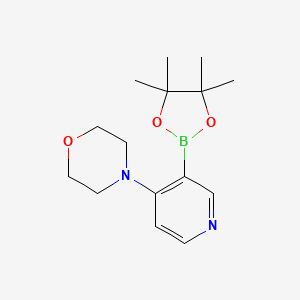

4-Morpholinopyridine-3-boronic acid pinacol ester

CAS No.: 2096333-47-8

Cat. No.: VC11700966

Molecular Formula: C15H23BN2O3

Molecular Weight: 290.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096333-47-8 |

|---|---|

| Molecular Formula | C15H23BN2O3 |

| Molecular Weight | 290.17 g/mol |

| IUPAC Name | 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]morpholine |

| Standard InChI | InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-11-17-6-5-13(12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3 |

| Standard InChI Key | PMXCBGKHEAHJDA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCOCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCOCC3 |

Introduction

4-Morpholinopyridine-3-boronic acid pinacol ester is a complex organic compound used in various chemical reactions, particularly in the field of organic synthesis. It is characterized by its unique structure, which includes a morpholine ring attached to a pyridine ring, with a boronic acid moiety protected as a pinacol ester. This compound is often utilized as an intermediate in the synthesis of more complex molecules, especially in pharmaceutical and materials science applications.

Synthesis and Applications

The synthesis of boronic acid pinacol esters typically involves the reaction of an aryl halide with a boronating agent in the presence of a base. For compounds like 4-Morpholinopyridine-3-boronic acid pinacol ester, the synthesis might involve similar steps, although specific details are not readily available.

These compounds are crucial in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The pinacol ester group provides stability to the boronic acid, allowing for easier storage and handling .

Stability and Handling

Boronic acid pinacol esters are generally stable under normal conditions but require careful handling due to their potential reactivity. They should be stored in a cool, dry place away from light and moisture. When handling these compounds, protective equipment such as gloves and safety glasses should be worn to prevent skin and eye irritation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume